7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
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Overview
Description
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the reduction of isoquinoline derivatives. One common method includes the reduction of isoquinoline using tin and hydrochloric acid or sodium and ethanol . The specific conditions for the synthesis of this compound may vary, but generally involve the use of strong reducing agents and controlled reaction environments.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reduction processes with optimization for yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Further reduction can lead to the formation of fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring or nitrogen atom.
Scientific Research Applications
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in relation to neurotransmitter function.
Industry: May be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets and pathways. It is known to affect dopaminergic neurons and dopamine metabolism in the central nervous system . The compound may exert its effects through modulation of neurotransmitter release, receptor binding, and intracellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Salsolinol: A catechol derivative of tetrahydroisoquinoline, known for its neurotoxic and neuroprotective properties.
1,2,3,4-Tetrahydroisoquinoline: The simplest representative of non-catechol tetrahydroisoquinolines, found naturally in plants and animals.
6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: Another derivative with significant biological activity, particularly in relation to neuroprotection and neurotoxicity.
Uniqueness
7-methoxy-1,1-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific structural modifications, which may confer distinct biological activities and chemical reactivity compared to other tetrahydroisoquinoline derivatives. Its methoxy and dimethyl substitutions can influence its interaction with biological targets and its overall pharmacokinetic properties.
Properties
CAS No. |
2742653-37-6 |
---|---|
Molecular Formula |
C12H18ClNO |
Molecular Weight |
227.7 |
Purity |
95 |
Origin of Product |
United States |
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